Hydrogen Bond Donor Count: 1 HBD Distinguishes Target from Des-Hydroxy and Piperazine Analogs
1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol possesses one hydrogen bond donor (the 4-OH group) . In contrast, the direct des-hydroxy analog 1-(benzo[d]isothiazol-3-yl)piperidine has zero HBD, and the piperazine analog BMY 13859-1 (a 1,2-benzisothiazol-3-yl-piperazine) has zero HBD at the corresponding position [1]. This difference is quantifiable and directly impacts calculated LogP, aqueous solubility, and Caco-2 permeability predictions.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (4-OH group) |
| Comparator Or Baseline | 1-(Benzo[d]isothiazol-3-yl)piperidine: 0 HBD; BMY 13859-1 (piperazine analog): 0 HBD at equivalent position |
| Quantified Difference | Δ = 1 HBD vs. 0 HBD |
| Conditions | Calculated from 2D structure; consistent with Lipinski rule-of-five analysis |
Why This Matters
A single HBD difference can alter aqueous solubility by 0.5–1.0 log units and significantly affect passive membrane permeability, directly influencing the suitability of this scaffold for CNS or oral drug discovery programs.
- [1] Strupczewski JT et al. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. J Med Chem. 1986;29(3):359-369. PMID: 2869146. View Source
